Product packaging for Barium octanoate(Cat. No.:CAS No. 4696-54-2)

Barium octanoate

Cat. No.: B13951272
CAS No.: 4696-54-2
M. Wt: 423.7 g/mol
InChI Key: PJUKKJYOSBWEQO-UHFFFAOYSA-L
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Description

Historical Perspectives in Barium Carboxylate Chemistry Research

The study of metal carboxylates, often referred to as metallic soaps, has a long history, with some applications dating back to ancient civilizations. researchgate.net However, the specific investigation of barium carboxylates is intrinsically linked to the isolation and characterization of barium itself. The element barium was first identified in 1772, but it was not until 1808 that Sir Humphry Davy isolated the metal via electrolysis. wikipedia.org

Early research into barium compounds was driven by their distinct properties. For instance, the high density of barium-containing minerals like barite (barium sulfate) was a subject of early scientific curiosity. wikipedia.org In the realm of organic chemistry, the development of radical theory in the 19th century led to a more systematic understanding of the structure of salts like barium acetate. yale.edu The industrial revolution spurred further interest in metal carboxylates for applications such as driers in paints and as waterproofing agents. researchgate.net The 20th century saw the emergence of more specialized applications for barium carboxylates, including their use as thermal stabilizers for polymers like polyvinyl chloride (PVC). researchgate.netresearchgate.net This historical trajectory from fundamental discovery to specialized application has paved the way for the study of specific barium carboxylates like barium octanoate (B1194180).

Current Academic Significance of Barium Octanoate in Chemical Sciences

In contemporary chemical sciences, this compound and its related complexes are of interest primarily in the fields of materials science and industrial chemistry. One of the notable applications is as a precursor or component in the formulation of lubricant additives. ontosight.ai Overbased barium complexes, which can be synthesized from this compound, are utilized in lubricating oils to act as detergents and corrosion inhibitors. google.comminglanchem.ae These additives help to neutralize acidic byproducts of combustion and keep engine components clean. minglanchem.ae

Another significant area of research is the use of this compound, often in conjunction with other metal carboxylates, as a heat stabilizer for PVC. researchgate.netresearchgate.netgoogle.com The compound functions by scavenging hydrogen chloride (HCl) that is released during the thermal degradation of PVC, thereby preventing discoloration and maintaining the polymer's structural integrity.

Furthermore, the general class of barium carboxylates is being explored in the context of advanced materials synthesis. For instance, their properties are relevant to the development of metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials with potential applications in gas storage, catalysis, and sensing. rsc.orgrsc.org The large ionic radius of barium can be exploited to create unique framework structures. While research into this compound-specific MOFs is not extensive, the principles established with other barium carboxylates suggest a potential avenue for future investigation. uzh.ch

Methodological Approaches in this compound Investigations

The investigation of this compound involves a range of standard chemical synthesis and characterization techniques.

Synthesis: The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method is the reaction of a barium source, such as barium hydroxide (B78521), with octanoic acid (also known as caprylic acid). prepchem.comscirp.org This is a neutralization reaction that produces this compound and water. Another approach is a metathesis or double displacement reaction, where a soluble barium salt like barium chloride is reacted with a soluble salt of octanoic acid, such as sodium octanoate. saapedia.org This results in the precipitation of the less soluble this compound.

A specific synthesis for an overbased barium octoate carbonate involves reacting anhydrous barium hydroxide with octylic acid in a solvent like methyl cellosolve. The resulting mixture is then treated with carbon dioxide. prepchem.com

Characterization: To confirm the structure and purity of synthesized this compound, and to study its properties, several analytical techniques are employed:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is crucial for identifying the coordination of the octanoate ligand to the barium ion. The key spectral features are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands provide information about the bonding mode between the metal and the carboxylate. researchgate.net For related barium compounds, these vibrations are typically observed in the regions of 1540–1650 cm⁻¹ (asymmetric) and 1400–1460 cm⁻¹ (symmetric). The absence of the characteristic C=O stretching vibration of the free carboxylic acid (around 1700-1725 cm⁻¹) indicates the formation of the salt.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of this compound and to study its decomposition behavior. eltra.comwikipedia.org The analysis involves heating a sample at a controlled rate and measuring the change in mass as a function of temperature. etamu.edu The resulting TGA curve can reveal the temperatures at which the compound begins to decompose and can indicate the nature of the decomposition products. For instance, the thermal decomposition of barium carboxylates often proceeds through the formation of barium carbonate, which then decomposes to barium oxide at higher temperatures. researchgate.net

Other Techniques: While specific crystallographic data for this compound is not readily available in public literature, X-ray Diffraction (XRD) would be the definitive method to determine its crystal structure. materialsproject.orgshef.ac.uk Elemental analysis can be used to verify the stoichiometry of the compound.

The table below summarizes the key methodological approaches used in the study of this compound.

Methodological Aspect Technique/Procedure Purpose Typical Findings/Observations
Synthesis Reaction of Barium Hydroxide with Octanoic AcidFormation of this compoundNeutralization reaction yielding the salt and water. prepchem.comscirp.org
Metathesis Reaction (e.g., BaCl₂ + Sodium Octanoate)Formation of this compoundPrecipitation of this compound from solution. saapedia.org
Structural Characterization Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of carboxylate coordinationPresence of asymmetric and symmetric COO⁻ stretching bands; absence of free acid C=O band. researchgate.net
Thermal Analysis Thermogravimetric Analysis (TGA)Assessment of thermal stability and decomposition pathwayDetermination of onset of decomposition temperature; identification of intermediates like barium carbonate. researchgate.neteltra.com
Structural Determination X-ray Diffraction (XRD)Elucidation of crystal structureWould provide information on the solid-state arrangement of ions. materialsproject.orgshef.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30BaO4 B13951272 Barium octanoate CAS No. 4696-54-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4696-54-2

Molecular Formula

C16H30BaO4

Molecular Weight

423.7 g/mol

IUPAC Name

barium(2+);octanoate

InChI

InChI=1S/2C8H16O2.Ba/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2

InChI Key

PJUKKJYOSBWEQO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ba+2]

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for Barium Octanoate

Established Synthesis Routes for Barium Octanoate (B1194180) Compounds

The synthesis of barium octanoate can be achieved through several established chemical routes, primarily involving the reaction of a barium precursor with octanoic acid or a salt thereof. The choice of precursor often dictates the reaction conditions and the purity of the final product.

Reactions Involving Barium Hydroxide (B78521) Precursors

A common and effective method for the preparation of this compound involves the direct reaction of barium hydroxide with octanoic acid. This acid-base neutralization reaction typically yields this compound and water as the primary products. The reaction can be driven to completion by the removal of water, often through azeotropic distillation.

In one documented synthesis of a related overbased barium octoate/carbonate, anhydrous barium hydroxide is reacted with octylic acid in a solvent system. prepchem.com The process involves dissolving anhydrous barium hydroxide in a solvent like methyl cellosolve, followed by the addition of octylic acid. The reaction mixture is then heated, and carbon dioxide is introduced to produce the overbased complex. prepchem.com While this example includes a subsequent carbonation step, the initial reaction between barium hydroxide and octanoic acid is a fundamental step in forming the this compound.

A similar approach is employed in the synthesis of other barium carboxylates, such as barium stearate (B1226849). In this process, powdered barium hydroxide octahydrate is heated in a water dispersion medium, followed by the addition of stearic acid. google.com The exothermic reaction proceeds to completion, yielding the barium salt. This method highlights the general applicability of using barium hydroxide as a precursor for barium carboxylates.

Table 1: Synthesis of Barium Octoate/Carbonate using Barium Hydroxide

ReactantAmountRole
Anhydrous Barium Hydroxide34 gBarium source
Octylic Acid6 gCarboxylate source
Methyl Cellosolve480 gSolvent
Nonylphenol20 gAdditive
Alkylbenzene Solvent34 gSolvent
Carbon DioxideBlown into reactionTo form overbased complex
Reaction Temperature Elevated to 150°C
Product Overbased barium octoate/carbonate
Data sourced from PrepChem.com prepchem.com

Utilization of Barium Carbonate in Octanoate Synthesis

Barium carbonate, a readily available and insoluble barium salt, can also serve as a precursor for this compound. The synthesis in this case involves the reaction of barium carbonate with octanoic acid. This reaction is characteristic of the reaction of a carbonate with an acid, producing a salt, water, and carbon dioxide gas.

A patented process describes the preparation of barium carboxylates using witherite, a naturally occurring form of barium carbonate. google.com The method involves reacting witherite with a calculated amount of a carboxylic acid. The resulting barium carboxylate is then purified through a series of filtration and pH adjustment steps. google.com This general method can be applied to the synthesis of this compound by using octanoic acid as the carboxylic acid reactant. The reaction progress can be visually monitored by the cessation of carbon dioxide evolution.

General Reaction Scheme: BaCO₃(s) + 2CH₃(CH₂)₆COOH(l) → Ba(CH₃(CH₂)₆COO)₂(aq) + H₂O(l) + CO₂(g)

Chloride-Mediated this compound Formation

This compound can also be synthesized via a double displacement reaction, also known as a metathesis reaction, using barium chloride as a precursor. This method involves the reaction of an aqueous solution of barium chloride with a soluble salt of octanoic acid, such as sodium octanoate. The insolubility of this compound in water drives the reaction to form a precipitate, which can then be isolated by filtration.

This approach is widely used for the synthesis of other insoluble barium salts. For instance, the reaction between barium chloride and sodium sulfate to produce barium sulfate is a classic example of a double displacement precipitation reaction. scribd.comyoutube.comdoubtnut.comtestbook.comaltervista.org

Reaction Scheme: BaCl₂(aq) + 2Na(CH₃(CH₂)₆COO)(aq) → Ba(CH₃(CH₂)₆COO)₂(s) + 2NaCl(aq)

This method offers the advantage of using readily available and often highly pure starting materials. The formation of the solid this compound product is typically immediate upon mixing the reactant solutions.

Optimization Strategies for this compound Synthesis Reproducibility

Ensuring the reproducibility of this compound synthesis is crucial for both laboratory-scale research and potential industrial applications. Key factors that influence the consistency and quality of the product include stoichiometric control of reactants and the careful selection of the solvent system.

Stoichiometric Control in Reaction Design

Precise control over the molar ratios of the reactants is fundamental to achieving a reproducible synthesis of this compound with high purity. In the reaction between barium hydroxide and octanoic acid, a stoichiometric ratio of 1:2 is theoretically required for the complete conversion to this compound. An excess of either reactant can lead to impurities in the final product. For instance, unreacted barium hydroxide can remain if octanoic acid is the limiting reagent, while excess octanoic acid can be present if it is not fully neutralized.

In the synthesis of other barium compounds, such as barium sulfate, the importance of stoichiometric control is well-documented. Optimized synthesis protocols often involve the precise control of the concentrations of the barium and sulfate ions to ensure the production of a pure product with desired characteristics. researchgate.net This principle is directly applicable to the synthesis of this compound, where maintaining the correct reactant ratios is essential to minimize side products and unreacted starting materials.

Table 2: Theoretical Stoichiometry for this compound Synthesis

Barium PrecursorCarboxylate SourceMolar Ratio (Precursor:Carboxylate)
Barium Hydroxide (Ba(OH)₂)Octanoic Acid1:2
Barium Carbonate (BaCO₃)Octanoic Acid1:2
Barium Chloride (BaCl₂)Sodium Octanoate1:2

Solvent System Selection and Purity Influence

The choice of solvent can significantly impact the reaction rate, yield, and purity of the resulting this compound. An ideal solvent should facilitate the interaction of the reactants while allowing for easy separation of the product.

In the synthesis of overbased barium octoate/carbonate, a solvent system consisting of methyl cellosolve and an alkylbenzene solvent is utilized. prepchem.com This choice of solvents likely aids in dissolving the barium hydroxide precursor and facilitating its reaction with octanoic acid at an elevated temperature.

For precipitation reactions, such as the chloride-mediated route, water is a common solvent due to the high solubility of the barium chloride and sodium octanoate reactants and the low solubility of the this compound product. altervista.org The purity of the solvent is also a critical factor. The presence of impurities can potentially interfere with the reaction or be incorporated into the final product. For instance, the solubility of barium sulfate has been shown to be influenced by the composition of the brine (solvent), which can affect the level of dissolved barium. researchgate.net Therefore, using high-purity solvents is recommended to ensure the synthesis of pure this compound.

The selection of an appropriate solvent system is also crucial for controlling the particle size and morphology of the product, which can be important for specific applications.

Controlled Reaction Conditions and Atmosphere Management

The synthesis of this compound and its derivatives necessitates precise control over reaction parameters to ensure the desired product specifications are met. Key variables that are meticulously managed include temperature, pressure, stirring rate, and the chemical atmosphere. The management of the reaction atmosphere is particularly crucial as it can prevent undesirable side reactions or be used to introduce specific functionalities into the final product.

In many syntheses of metal carboxylates, an inert atmosphere is employed to prevent oxidation and other unwanted reactions with atmospheric components like oxygen and moisture. acs.orgresearchgate.net For instance, the synthesis of various metal carboxylate precursors is often conducted under a nitrogen atmosphere with vigorous stirring to ensure homogeneity and prevent degradation of the reactants. acs.orgresearchgate.net

Conversely, a reactive atmosphere can be intentionally introduced to yield specific derivatives. A notable example is the synthesis of overbased barium octoate/carbonate, where carbon dioxide is actively bubbled through the reaction mixture. acs.org In this process, anhydrous barium hydroxide is dissolved in a solvent like methyl cellosolve, followed by the addition of octylic acid. acs.org The reaction proceeds as carbon dioxide is introduced, and the temperature is gradually increased to 150°C to facilitate the reaction and remove the water formed. acs.org This controlled introduction of a reactive gas is a key step in forming the overbased carbonate complex.

The temperature profile during the synthesis is another critical parameter that is carefully controlled. For example, in the production of barium stearate, a related metal carboxylate, the reaction temperature is maintained between 50°C and 70°C. thenucleuspak.org.pk Similarly, for barium sulfate synthesis, temperature control is essential for achieving the desired particle size and morphology. semanticscholar.org

The following table summarizes the key controlled reaction parameters and their influence on the synthesis of barium carboxylates and their derivatives, drawing parallels for this compound.

ParameterControl MethodEffect on SynthesisExample Compound
TemperatureHeating mantles, oil baths, temperature controllersInfluences reaction rate, solubility of reactants, and crystal structure of the product.Barium octoate carbonate (elevated to 150°C)
AtmosphereUse of inert gases (N₂, Ar) or reactive gases (CO₂)Prevents oxidation and side reactions (inert); introduces specific functional groups (reactive).Metal carboxylates (inert N₂ atmosphere) acs.orgresearchgate.net; Barium octoate carbonate (reactive CO₂ atmosphere) acs.org
Stirring RateMechanical or magnetic stirrersEnsures homogeneity of the reaction mixture, improves heat and mass transfer, and can influence particle size.Barium sulfate (controlled stirring to influence particle size) semanticscholar.org
Reactant ConcentrationPrecise measurement and controlled addition of reactantsAffects reaction kinetics, product yield, and purity.Barium sulfate (optimized concentrations for yield and density) researchgate.net

Innovative Synthetic Methodologies for this compound Derivatives

Recent advancements in materials science have led to the development of novel synthetic techniques that offer greater control over the structure and properties of materials at the nanoscale. Hydrothermal and solvothermal synthesis methods are at the forefront of these innovations, enabling the creation of complex structures like metal-organic frameworks (MOFs) and other advanced materials.

Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures, typically conducted in a sealed vessel called an autoclave. researchgate.net This method is particularly effective for synthesizing crystalline materials that are not stable at higher temperatures or are insoluble in common solvents at room temperature. researchgate.net

In the context of barium carboxylates, hydrothermal synthesis is a powerful tool for constructing barium-based metal-organic frameworks (MOFs). researchgate.net In these structures, barium ions act as nodes, which are connected by organic carboxylate ligands to form extended one-, two-, or three-dimensional networks. researchgate.net The properties of the resulting MOF, such as porosity, stability, and catalytic activity, are highly dependent on the reaction conditions.

Key parameters that are controlled during the hydrothermal synthesis of barium-based MOFs include the temperature, reaction time, pH of the solution, and the nature of the solvent and organic linker. For instance, a three-dimensional barium-based MOF has been synthesized hydrothermally using 3,5-pyrazoledicarboxylic acid as the organic linker. The resulting framework exhibits thermal stability up to approximately 230°C.

The following table presents research findings from the hydrothermal synthesis of a barium-based MOF, illustrating the typical conditions and outcomes of this technique.

ParameterValue/ConditionReference
Metal SourceBarium salt
Organic Linker3,5-pyrazoledicarboxylic acid (H₃dcp)
Synthesis MethodHydrothermal
Resulting Structure3D Metal-Organic Framework: [Ba(Hdcp)H₂O]n
Coordination EnvironmentEach Ba²⁺ ion is coordinated by eight O atoms and one N atom.
Thermal StabilityStable up to ca. 230 °C

Solvothermal synthesis is a versatile method that is analogous to the hydrothermal technique, but it utilizes a non-aqueous solvent. The choice of an organic solvent allows for the dissolution of a wider range of precursors and can lead to the formation of unique crystal structures and morphologies that are not accessible through hydrothermal routes. The reaction is carried out in an autoclave at temperatures above the boiling point of the solvent.

This technique has been successfully employed to create various advanced barium-based materials. For example, two metal-organic frameworks containing barium have been synthesized using solvothermal methods and were investigated for their catalytic properties. researchgate.net One of these structures features barium fluoride layers linked by organic 1,2-ethanedisulfonate molecules, while the other consists of discrete barium centers connected by ethanedisulfonate bridges. researchgate.net The thermal stability of these materials was found to be up to 325°C and 375°C, respectively. researchgate.net

Microwave-assisted solvothermal synthesis is a further advancement of this technique, which can significantly reduce the reaction time. researchgate.net For instance, nanocrystalline barium titanate has been synthesized via a microwave-assisted semi-solvothermal reaction in a much shorter time compared to the conventional method. researchgate.net

The following table summarizes the key aspects and findings of the solvothermal synthesis of advanced barium-based structures.

ParameterDescription/ValueReference
Synthesis MethodSolvothermal researchgate.net
ReactantsBarium source and organic linkers (e.g., 1,2-ethanedisulfonate) researchgate.net
SolventNon-aqueous solvents (e.g., alcohols)
Resulting StructuresMetal-Organic Frameworks with distinct layered or bridged structures. researchgate.net
Key AdvantageAccess to different crystal structures and morphologies not achievable in water.
Advanced TechniqueMicrowave-assisted solvothermal synthesis for reduced reaction times. researchgate.net

Catalytic Science and Reaction Engineering with Barium Octanoate

Barium Octanoate (B1194180) as a Catalyst in Organic Synthesis

Barium octanoate, particularly in its isomeric form barium 2-ethylhexanoate (B8288628), serves as a catalyst in the synthesis of various organic compounds. americanelements.com As an organometallic compound, it is soluble in organic solvents, which facilitates its use in non-aqueous reaction media. americanelements.com Its catalytic activity is leveraged in several types of reactions, most notably in polymerization. americanelements.com The function of barium compounds as catalysts is also seen with other salts, such as barium acetate, which is used for organic reactions. researchgate.net

Polymerization Reactions Facilitated by this compound

This compound is recognized for its ability to facilitate polymerization reactions. americanelements.com It is part of a class of metal carboxylates, including ethylhexanoates, that are commonly employed as catalysts for processes like polymerization and oxidation. americanelements.com

The use of barium 2-ethylhexanoate as a catalyst is known to enhance the efficiency and yield of desired products in polymerization reactions. By acting as a Lewis acid, the catalyst facilitates the reaction pathways, which can lead to higher conversion rates and more efficient production of polymers.

While various systems exist for styrene (B11656) polymerization, including those using titanocene (B72419) or free-radical initiators, research into alkaline earth metals has demonstrated their catalytic potential. chula.ac.thepa.gov Barium-based catalysts, specifically, have shown high activity in the anionic polymerization of styrene. rsc.org

A study utilizing homoleptic and heteroleptic barium benzyl (B1604629) complexes demonstrated effective catalysis of styrene polymerization at 40 °C. rsc.org The process assumes a bivalent mechanism where two polystyrene chains grow from the metal center simultaneously. rsc.org

Table 1: Performance of a Barium Benzyl Catalyst in Styrene Polymerization rsc.org
Catalyst SystemMonomerTemperatureObserved Molecular Weight (Mn)Polymer Dispersity (Đ)
Homoleptic Barium Benzyl ComplexStyrene40 °C90 kg mol⁻¹Relatively Broad (Đ > 1.4)

The results indicated that the observed molecular weights were in good agreement with theoretical values, although the polymer dispersity was relatively broad for a living polymerization process. rsc.org

This compound has been identified as a catalyst for the ring-opening polymerization (ROP) of cyclic esters. epo.org This class of reactions is a primary method for producing biodegradable and biocompatible polymers, such as polylactides (PLA). researchgate.netmdpi.com The industrial standard for this process has often been tin(II) octanoate, but research continues into alternative metal-based catalysts. rsc.orgacs.org

The general mechanism for ROP catalyzed by metal complexes is the coordination-insertion mechanism. mdpi.comacs.org In this process, the catalyst's metal center coordinates with the cyclic ester monomer, activating it for nucleophilic attack by an initiator (like an alcohol) or the growing polymer chain. mdpi.comacs.org This leads to the opening of the ester ring and its insertion into the polymer chain, allowing for controlled polymer growth. acs.org this compound participates in this process, facilitating the creation of polyester (B1180765) chains from cyclic ester monomers. epo.org

Catalysis of Specific Organic Transformations

Beyond polymerization, this compound demonstrates catalytic activity in other specific organic transformations. One such area is in esterification reactions. Computational and kinetic studies predict moderate catalytic efficiency for these reactions.

Table 2: Predicted Catalytic Efficiency for Barium 2-Ethylhexanoate
Reaction TypePredicted Turnover Frequency (TOF)Catalytic Efficiency
Esterification45–50 h⁻¹Moderate

Mechanistic Elucidation of this compound Catalysis

The catalytic activity of this compound stems from its function as a Lewis acid. In this role, the barium ion is central to the catalytic cycle. The mechanism involves the coordination of the barium ion to oxygen atoms in the reacting molecules, such as the carbonyl group of a monomer. fudan.edu.cn This coordination polarizes the carbonyl group, which lowers the activation energy of the reaction, thereby increasing the reaction rate and selectivity.

In the context of ring-opening polymerization, the proposed mechanism involves the coordination of the catalyst's metal ion with an oxygen atom of the cyclic ester. fudan.edu.cn This coordination activates the monomer, making it susceptible to ring-opening and insertion into the growing polymer chain, consistent with the coordination-insertion pathway observed for other metal catalysts. mdpi.comfudan.edu.cn

This compound as a Promoter in Heterogeneous Catalysis

In heterogeneous catalysis, promoters are substances added in small quantities to a catalyst to enhance its activity, stability, or selectivity. mdpi.com Barium, sourced from compounds like this compound, is recognized as a highly effective promoter, particularly for ammonia (B1221849) synthesis catalysts. mdpi.comrsc.org Its influence can be complex, exhibiting both structural and electronic effects. mdpi.com

Barium is a particularly effective promoter for ammonia synthesis catalysts based on cobalt, ruthenium, and iron. mdpi.comrsc.orgrsc.org Research has shown that promoting cobalt catalysts with both cerium and barium can lead to a more than tenfold increase in activity compared to systems promoted only with cerium. mdpi.com The addition of a barium promoter can significantly enhance the performance of non-noble metal catalysts, with some barium-promoted cobalt systems achieving activities comparable to or even exceeding those of benchmark ruthenium-based catalysts. rsc.orgnih.gov Barium can also lower the apparent activation energy of the reaction, as seen in nickel-based catalysts where the addition of barium hydride dramatically reduced the energy barrier for ammonia synthesis. rsc.org

As a structural promoter, barium contributes to the physical integrity and morphology of the catalyst.

Sintering Prevention: One of its key roles is to prevent the sintering, or agglomeration, of the active metal particles at the high temperatures required for catalysis. mdpi.com This maintains a larger active surface area over time.

Support Interaction: The addition of barium oxide can influence the specific surface area and porous structure of the catalyst by interacting with the support material, such as alumina. pku.edu.cn

Phase Stabilization: Barium can help stabilize the most active crystallographic phase of the primary metal, such as the hexagonal close-packed (hcp) phase of cobalt. rsc.org

In-Situ Phase Formation: In multi-component catalysts, barium can react under activation conditions to form new, beneficial phases. For instance, in cobalt-cerium-barium systems, barium participates in the in-situ formation of barium cerate (BaCeO₃), which acts as a third promoter with strong electron-donating properties. mdpi.com

The electronic effects of barium are a primary driver of its promoting ability. As an alkaline earth metal, barium readily donates electrons to the active metal surface (e.g., cobalt or ruthenium). mdpi.comrsc.org

Facilitating N₂ Dissociation: This electron donation increases the electron density on the active metal. This enhanced density is transferred to the antibonding orbitals of adsorbed dinitrogen molecules, which weakens the strong N≡N triple bond and facilitates its cleavage. mdpi.commdpi.com

Creation of Active Sites: Barium can modify the catalyst surface to create new, highly active sites for the reaction. mdpi.com In cobalt-cerium-barium systems, it helps differentiate between weakly and strongly binding hydrogen adsorption sites on the cobalt surface. mdpi.com

Product Desorption: Barium promoters can facilitate the desorption of the ammonia product from the catalyst surface. rsc.org This is critical because it frees up active sites for new reactants and reduces product inhibition, which can otherwise slow the reaction rate. rsc.orgnih.gov

The amount of barium promoter is a critical design parameter that must be carefully optimized to achieve maximum catalytic performance. The optimal content depends on the other components of the catalyst, including the active metal and the support. pku.edu.cn

In studies of cobalt catalysts doubly promoted with cerium and barium for ammonia synthesis, the barium content was systematically varied. Research found that the most favorable catalytic properties were achieved with a barium content in the range of 1.1–1.6 mmol of Ba per gram of cobalt. mdpi.com Adding a small amount of barium (0.2 mmol Ba gCo⁻¹) significantly increased the active cobalt surface area, but amounts above 1.6 mmol Ba gCo⁻¹ led to a gradual decrease in this surface area. mdpi.com

Below are interactive tables summarizing the findings on the optimization of barium content in a Co-Ce-Ba catalyst system. mdpi.com

Table 1: Effect of Barium Content on Active Cobalt Surface Area (S_Co) This table illustrates how the specific surface area of the active cobalt phase changes with different concentrations of the barium promoter.

Barium Content (mmol Ba gCo⁻¹) Cobalt Surface Area (S_Co) (m² gCo⁻¹)
0 7.4
0.2 9.8
0.5 10.0
1.1 10.1
1.4 10.2
1.6 9.9
2.2 9.1
2.6 8.5
Barium Content (mmol Ba gCo⁻¹) Average Reaction Rate (gNH₃ gCo⁻¹ h⁻¹)
0 1.83
0.2 2.50
0.5 3.10
1.1 3.65
1.4 3.95
1.6 3.80
2.2 3.45
2.6 3.30

These data show that the average reaction rate reaches a maximum at a barium content of 1.4 mmol Ba gCo⁻¹ and then declines, demonstrating a clear optimal loading for this specific catalyst system. mdpi.com Similarly, in other catalytic applications like the dry reforming of methane, an optimal loading of 4.0 wt% barium was found to maximize the activity and stability of a Ni-YZr catalyst. researchgate.net

Advanced Catalytic Systems Incorporating this compound

Co-catalytic Applications in Polyolefin Production

This compound, also known as barium 2-ethylhexanoate, serves as a significant co-catalyst in the synthesis of polyolefins. Its primary role is to act as a Lewis acid catalyst, which facilitates polymerization reactions, ultimately enhancing the efficiency and yield of the desired polymer products. The mechanism involves the barium ion coordinating to ligands, which lowers the activation energy required for the reaction to proceed.

In the context of polyolefin production, the incorporation of this compound into the catalytic system can influence the final properties of the polymer. Research indicates that its presence can affect key material characteristics such as crystallinity and mechanical strength. By facilitating the polymerization process, it contributes to the formation of the polymer backbone. The use of such co-catalysts is a critical aspect of modern polymerization processes that employ metallocene or Ziegler-Natta type catalysts to produce a wide range of polyolefin elastomers and plastics. google.comgoogle.comihsmarkit.com

Table 1: Role of this compound in Polyolefin Production
FunctionDescriptionImpact on Polymer PropertiesSource
Co-catalystActs as a Lewis acid, facilitating the polarization of carbonyl groups and lowering the reaction's activation energy.Enhances reaction rates, overall efficiency, and product yield.
Polymerization FacilitatorAssists in the formation of intermediate compounds during synthesis.Influences crystallinity and mechanical properties of the final polyolefin.

Photocatalytic Applications of Barium-Based Compounds (e.g., Barium Titanate)

While this compound itself is not primarily known for photocatalysis, other barium-based compounds, particularly barium titanate (BaTiO₃), are extensively researched for their photocatalytic capabilities. bohrium.comresearchgate.net Barium titanate is a perovskite-structured semiconductor that has garnered significant attention for environmental applications due to its chemical stability, low cost, and non-toxic nature. bohrium.comresearchgate.net Its photocatalytic mechanism is based on the generation of electron-hole pairs when exposed to light of sufficient energy. These charge carriers can then migrate to the catalyst's surface to participate in redox reactions that degrade organic pollutants, produce hydrogen, or kill bacteria. bohrium.comsciopen.com

The primary challenge with pure barium titanate is its large band gap, typically around 3.2 eV, which restricts its activity to the UV portion of the light spectrum. researchgate.net To overcome this limitation and enhance its efficiency for practical applications using visible light, several research strategies are employed. bohrium.comresearchgate.net These include:

Doping: Introducing metals or non-metals into the BaTiO₃ crystal lattice to alter its electronic band structure. bohrium.comresearchgate.net

Noble Metal Loading: Depositing nanoparticles of noble metals like silver (Ag) or gold (Au) on the surface of BaTiO₃ to enhance charge separation and light absorption through plasmonic effects. researchgate.net

Heterojunction Formation: Creating a junction with another semiconductor material to improve the separation of photogenerated electron-hole pairs and reduce recombination rates. bohrium.com

Morphological Control: Synthesizing BaTiO₃ with specific particle sizes, shapes (e.g., nanowires, coral-like structures), and crystal facets to maximize surface area and reactive sites. bohrium.combibliotekanauki.pl

Research has shown that techniques like mechanochemical synthesis can create defects in the BaTiO₃ structure, effectively narrowing the band gap to as low as 2.7-2.8 eV and enabling photocatalytic activity under visible light. journalssystem.com

Table 2: Properties and Enhancement Strategies for Barium Titanate (BaTiO₃) Photocatalyst
Property / StrategyDescriptionSignificanceSource
Crystal Structure PerovskiteProvides high dielectric and ferroelectric properties, contributing to charge separation. bohrium.comresearchgate.net
Band Gap (Pristine) ~3.2 eVLimits photocatalytic activity primarily to UV light. researchgate.net
Band Gap (Modified) Can be narrowed to 2.7-2.8 eV through methods like mechanochemical synthesis.Enables activation by visible light, increasing potential applications. journalssystem.com
Enhancement Strategy: Doping Incorporation of metal/non-metal ions.Modifies electronic structure to improve light absorption and charge carrier separation. bohrium.comresearchgate.net
Enhancement Strategy: Heterojunctions Combination with other semiconductors.Promotes efficient separation of electrons and holes, reducing recombination. bohrium.com

Advanced Materials Science Applications of Barium Octanoate

Precursor Role in Novel Material Synthesis

The chemical nature of barium octanoate (B1194180) allows it to be a valuable precursor material for the controlled synthesis of more complex structures, including nanoparticles and polymer composites.

Nanoparticle Fabrication Utilizing Barium Octanoate Precursors

This compound can be utilized as a precursor in the synthesis of various barium-containing nanoparticles, such as barium oxide (BaO) and barium carbonate (BaCO₃). In these processes, the this compound serves as a source of barium ions that can be controllably released and reacted under specific chemical conditions to form the desired nanostructures.

Methods like co-precipitation and thermochemical processes are employed to synthesize these nanoparticles. researchgate.netkashanu.ac.ir For instance, in a typical co-precipitation synthesis for BaO nanoparticles, a barium salt is dissolved and made to react with a precipitating agent under controlled pH and temperature. researchgate.netkashanu.ac.ir The resulting precipitate is then filtered, dried, and calcined to yield the final nanoparticles. researchgate.net The size and morphology of the resulting nanoparticles, which are critical to their final properties, can be influenced by reaction parameters such as precursor concentration, temperature, and the presence of surfactants or capping agents. Research has demonstrated the synthesis of crystalline BaO nanoparticles with average sizes ranging from 29 nm to 66 nm using various chemical methods. researchgate.netmakhillpublications.co

Table 1: Examples of Barium-Containing Nanoparticles Synthesized from Barium Precursors

Nanoparticle TypeSynthesis MethodPrecursor ExampleAverage Crystallite SizeResulting Structure
Barium Oxide (BaO)Thermo-chemicalAnhydrous BaCl₂29 nmTetragonal
Barium Oxide (BaO)Simple Chemical ProcessBarium Nitrate (Ba(NO₃)₂)66.23 nmCubic
Barium Carbonate (BaCO₃)Controllable SynthesisBarium Salt<200 nmN/A

Polymer Development Through this compound Mediation

This compound and similar barium compounds are instrumental in the development of advanced polymer composites and hybrid materials. Rather than mediating the polymerization process itself, these compounds are typically used to generate functional inorganic nanoparticles that are then incorporated into a polymer matrix. This creates polymer nanocomposites with enhanced properties. google.com

The process often involves surface-initiated polymerization, where polymer chains are grown directly from the surface of barium-containing nanoparticles, such as barium titanate (BaTiO₃). researchgate.net This "grafting-from" approach ensures a strong covalent bond between the nanoparticle filler and the polymer matrix, leading to uniform dispersion and improved material properties. researchgate.net The incorporation of barium-based nanoparticles can significantly enhance the dielectric constant, mechanical strength, thermal stability, and scratch resistance of the host polymer. researchgate.netgoogle.comsemanticscholar.org For example, modifying polymers like polymethyl methacrylate (PMMA) with phosphonic acid-modified BaTiO₃ nanoparticles has been shown to substantially increase the dielectric constant of the resulting composite. researchgate.net

Applications in Specialized Material Formulations

Beyond its role as a precursor, this compound is a key additive in formulating materials for demanding applications, particularly where thermal stability or specific electronic properties are required.

Thermal Stabilization of Halogen-Containing Polymers (e.g., PVC)

Barium carboxylates, including this compound, are widely used as heat stabilizers for halogen-containing polymers like polyvinyl chloride (PVC). kanademy.com PVC is inherently susceptible to thermal degradation at processing temperatures, which involves the release of hydrochloric acid (HCl) in a process called dehydrochlorination. pishrochem.compishrochem.com This degradation can cause discoloration, embrittlement, and a loss of mechanical properties. pishrochem.com

This compound functions primarily as an acid scavenger. pishrochem.compishrochem.com It neutralizes the HCl as it is formed, preventing the acid from catalyzing further degradation of the polymer chain. pishrochem.compishrochem.com This action significantly improves the heat stability of the PVC, allowing it to be processed at high temperatures without significant damage and extending the service life of the final product. nbinno.com

Synergistic Effects with Co-stabilizers (e.g., Cadmium/Zinc Salts)

The performance of this compound as a PVC stabilizer is greatly enhanced when used in combination with other metal carboxylates, particularly those of cadmium and zinc. kanademy.compishrochem.com These mixed-metal stabilizer systems exhibit a powerful synergistic effect that provides comprehensive protection against thermal degradation. pishrochem.comresearchgate.netmdpi.com

In these formulations, the zinc or cadmium salt (e.g., zinc stearate) acts as the primary stabilizer, providing excellent initial color stability by reacting with unstable chlorine atoms in the PVC structure. However, this reaction produces zinc chloride (ZnCl₂) or cadmium chloride (CdCl₂), which are strong Lewis acids that can aggressively promote rapid and catastrophic degradation once a certain concentration is reached. kanademy.com

This is where the barium carboxylate plays its crucial secondary role. It reacts with the ZnCl₂ or CdCl₂ to regenerate the primary zinc or cadmium stabilizer and form barium chloride (BaCl₂). kanademy.com BaCl₂ is a much weaker Lewis acid and does not accelerate PVC degradation, thus providing excellent long-term stability. kanademy.com This synergistic interaction allows for a stabilizer system that offers both good initial color and sustained heat resistance. These Ba-Cd-Zn or Ba-Zn stabilizer systems are often formulated as liquids for easy dispersion in PVC plastisols. kanademy.commade-in-china.comseepvcforum.com

Table 2: Synergistic Roles of Metal Stabilizers in PVC

Stabilizer TypePrimary RoleKey BenefitLimitation
Zinc/Cadmium CarboxylatesPrimary StabilizerExcellent initial color stabilityProduces strong Lewis acids (e.g., ZnCl₂) that can cause sudden degradation
Barium Carboxylate (e.g., this compound)Secondary Stabilizer, Acid ScavengerProvides long-term heat stability; Neutralizes HCl and reactive metal chloridesLess effective for initial color stability when used alone
Ba-Zn / Ba-Cd-Zn BlendsCombined SystemOffers both excellent initial color and superior long-term thermal stability through synergistic actionN/A

Preparation of Thin-Film Superconductors

This compound is a suitable metal-organic precursor for the fabrication of complex oxide thin films, including high-temperature superconductors. mdpi.com Specifically, it serves as a source of barium for creating REBCO (Rare Earth Barium Copper Oxide) thin films. mdpi.com

The production of these superconducting films often involves techniques like metal-organic chemical vapor deposition (MOCVD) or other solution-based deposition methods. In these processes, volatile or soluble precursors of the constituent metals (rare earth, barium, and copper) are required. This compound, being a metal-organic compound, can be designed to have the necessary volatility or solubility for these deposition techniques. The precursors are delivered into a reaction chamber where they decompose on a heated substrate, forming a thin film of the desired crystalline REBCO material. epo.org The quality of the final superconducting film, which is critical for its current-carrying capacity, is highly dependent on the purity and properties of the precursor materials used. mdpi.com

Unable to Generate Article on

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available research to generate a scientifically accurate and detailed article on the specific advanced materials science applications of this compound as outlined in the user's request.

The query focused on the following areas:

Surface Modification and Interfacial Phenomena Driven by this compound

Enhancement of Dispersibility in Hydrophobic Matrices

The search revealed a significant lack of dedicated research into this compound for these specific, advanced applications. The predominant documented use of this compound is in a more conventional role within the polymer industry.

Analysis of Findings:

Integration into Advanced Polymer Composites: The primary application for this compound (also known as Barium 2-ethylhexanoate (B8288628) or Barium Octoate) found in the literature is as a heat stabilizer for polyvinyl chloride (PVC), often used in synergistic combination with zinc or cadmium soaps. researchgate.netresearchgate.netkanademy.comseepvcforum.compvcchemical.compishrochem.com This role involves scavenging hydrochloric acid released during PVC degradation and does not typically fall under the category of "advanced materials science" where fillers or additives are used to significantly enhance mechanical, electronic, or optical properties.

While one patent mentions Barium 2-ethylhexanoate as a possible ingredient in a high refractive index composition google.com, this represents a potential application rather than a field of established research with detailed findings and data tables suitable for an authoritative article. Another source notes its use as a chemical precursor in the metal-organic deposition (MOD) of Barium Titanate (BaTiO₃) thin films, where it serves as a source of barium but is not a final component of a polymer composite. researchgate.net

Surface Modification and Dispersibility: There is no significant evidence in the available literature to suggest that this compound is used as a surface modifying agent to functionalize other nanoparticles. Research on the surface modification of nanoparticles, including barium-containing nanoparticles like Barium Titanate, focuses on the use of other agents such as phosphonic acids, silanes, and various polymers to improve their dispersion and compatibility with polymer matrices.

While the chemical structure of this compound—a metal salt of a fatty acid—implies it possesses amphiphilic properties, no specific research data was found that details its use for enhancing the dispersibility of nanoparticles or other fillers within hydrophobic matrices in the context of advanced composites. Its function in PVC formulations is primarily related to thermal stability and lubrication rather than acting as a dispersant for other functional fillers. kanademy.com

Spectroscopic and Structural Characterization Research of Barium Octanoate Compounds

X-ray Diffraction (XRD) Analysis for Crystal Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. For barium octanoate (B1194180), XRD analysis would provide crucial information about the arrangement of barium and octanoate ions in its solid state.

Determining Cubic and Organic Linkage Structures in Barium Metal-Organic Frameworks

Interactive Table: Expected XRD Data for a Hypothetical Crystalline Barium Octanoate

Diffraction Angle (2θ)d-spacing (Å)Miller Indices (hkl)Intensity
Low AngleHigh(00l)Strong
Higher AnglesLower(hk0), (hkl)Weaker

Electron Microscopy Techniques for Morphological and Elemental Analysis

Electron microscopy provides high-resolution imaging of a material's surface and elemental composition.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) would be utilized to visualize the surface morphology of this compound powder. Based on studies of other metal carboxylates, the morphology can vary significantly depending on the synthesis method. koreascience.kr It could range from fibrous or rod-like structures to plate-like or amorphous particles. koreascience.kr SEM images would reveal the particle size, shape, and degree of agglomeration.

Energy Dispersive Spectroscopy (EDS) for Elemental Composition

Coupled with SEM, Energy Dispersive Spectroscopy (EDS) would confirm the elemental composition of the sample. An EDS spectrum of this compound is expected to show distinct peaks corresponding to Barium (Ba), Carbon (C), and Oxygen (O), consistent with its chemical formula, C₁₆H₃₀BaO₄. This analysis would verify the presence of the expected elements and could provide semi-quantitative information about their relative abundance.

Interactive Table: Expected Elemental Composition from EDS Analysis of this compound

ElementExpected Peak Energy (keV)Expected Weight %
Carbon (C)~0.277~45.35
Oxygen (O)~0.525~15.10
Barium (Ba)Lα: ~4.46, Lβ: ~4.83~32.42

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule and understanding their bonding environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy of this compound would provide a characteristic spectrum revealing the vibrational modes of the carboxylate group and the hydrocarbon chains. The key diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. The positions of these bands are sensitive to the coordination mode of the carboxylate group with the barium ion. spectroscopyonline.com For an ionic interaction, as expected in this compound, these bands typically appear in the regions of 1540-1650 cm⁻¹ (asymmetric stretch) and 1360-1450 cm⁻¹ (symmetric stretch). spectroscopyonline.com The spectrum would also exhibit peaks corresponding to the C-H stretching and bending vibrations of the octanoate alkyl chain.

Interactive Table: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~2950-2970C-H asymmetric stretching (CH₃)Strong
~2915-2935C-H asymmetric stretching (CH₂)Strong
~2865-2885C-H symmetric stretching (CH₃)Medium
~2845-2865C-H symmetric stretching (CH₂)Medium
~1540-1650Carboxylate (COO⁻) asymmetric stretchingStrong
~1450-1470C-H scissoring (CH₂)Medium
~1360-1450Carboxylate (COO⁻) symmetric stretchingStrong

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific "fingerprint" for a chemical compound. This technique is invaluable for identifying substances and elucidating their structural features. researchgate.net For this compound, a Raman spectroscopic analysis would be expected to reveal characteristic vibrational modes of the octanoate carboxylate group and its coordination with the barium ion.

Key areas of interest in the Raman spectrum of this compound would include:

The symmetric and asymmetric stretching vibrations of the COO- group.

The vibrational modes of the hydrocarbon chain (CH2 and CH3 stretching and bending).

Low-frequency modes corresponding to the Ba-O stretching, which would provide direct insight into the coordination environment of the barium center.

Table 1: Hypothetical Raman Vibrational Modes for this compound

Raman Shift (cm⁻¹) Vibrational Assignment
Data not available Symmetric COO⁻ stretching
Data not available Asymmetric COO⁻ stretching
Data not available CH₂ scissoring/bending
Data not available C-C stretching of the alkyl chain
Data not available CH₃ symmetric and asymmetric stretching
Data not available Ba-O stretching

(This table is for illustrative purposes only; the values are not based on experimental data for this compound.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. pageplace.de For this compound, ¹H and ¹³C NMR spectroscopy could provide detailed information about the octanoate ligand, including the chemical environment of each proton and carbon atom in the alkyl chain and the carboxylate group.

While barium itself has NMR active nuclei (¹³⁵Ba and ¹³⁷Ba), their quadrupolar nature often leads to very broad signals, making them challenging to observe with high resolution. Nevertheless, NMR studies of the octanoate ligand would be highly informative.

Key insights that could be gained from NMR studies of this compound include:

Confirmation of the octanoate structure through chemical shifts and coupling constants in ¹H and ¹³C spectra.

Information on the aggregation or micelle formation of this compound in different solvents.

Insights into the dynamics of the octanoate ligand and its interaction with the barium ion.

A data table summarizing the expected NMR chemical shifts for this compound is presented below for illustrative purposes, as experimental data is not available in the reviewed sources.

Table 2: Hypothetical ¹³C and ¹H NMR Chemical Shifts for this compound

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
C1 (COO⁻) Data not available -
C2 (α-CH₂) Data not available Data not available
C3-C7 (-(CH₂)₅-) Data not available Data not available
C8 (CH₃) Data not available Data not available

(This table is for illustrative purposes only; the values are not based on experimental data for this compound.)

Photoluminescence Spectroscopy for Optical Properties

Photoluminescence spectroscopy is a technique used to investigate the electronic structure and optical properties of materials. It involves exciting a sample with light and measuring the emitted light. While many barium-containing materials, such as barium-based metal-organic frameworks, exhibit photoluminescence, there is no specific information available regarding the photoluminescent properties of this compound. researchgate.net

Bandwidth Analysis and Photoluminescent Characteristics

Should this compound exhibit photoluminescence, a detailed analysis would involve:

Measuring the excitation and emission spectra to identify the wavelengths of light absorbed and emitted.

Determining the photoluminescence quantum yield, which is a measure of the efficiency of the emission process.

Analyzing the bandwidth of the emission peak, which can provide information about the electronic transitions and the structural environment of the luminescent center.

Given the lack of experimental data, a table of photoluminescent properties for this compound cannot be provided at this time.

Mechanistic Investigations and Reaction Dynamics Involving Barium Octanoate

Chemical Transformations of Barium Octanoate (B1194180)

Barium octanoate can undergo several types of chemical reactions, including oxidation, reduction, and substitution, leading to a range of different products. The reactivity is centered on both the barium ion and the octanoate ligands.

This compound can be subjected to oxidation, a reaction that involves the loss of electrons. The barium ion in this compound is in its stable +2 oxidation state, making it unlikely to be further oxidized. researchgate.netlibretexts.org Therefore, oxidation reactions primarily involve the octanoate ligand or the decomposition of the entire compound at high temperatures in the presence of an oxidant.

When heated in the presence of oxygen, barium compounds can undergo decomposition. melscience.com For instance, the oxidation of barium 2-ethylhexanoate (B8288628), an isomer of this compound, with strong oxidizing agents can yield barium oxide (BaO) along with other organic by-products resulting from the breakdown of the carboxylate chain. Barium metal itself is highly reactive and reacts quickly with oxygen in the air to form barium oxide. libretexts.orgmelscience.com

Table 1: Oxidation of Barium Carboxylates

Reactant Oxidizing Agent Typical Products Source
Barium 2-ethylhexanoate Hydrogen peroxide, Potassium permanganate Barium oxide, Organic by-products

Reduction reactions involve the gain of electrons. While barium metal is considered a strong reducing agent due to its low electronegativity and ease of losing electrons, the barium ion (Ba²⁺) in this compound is already in a stable oxidized state. vedantu.comwikipedia.org Therefore, the Ba²⁺ ion is not readily reduced.

The octanoate ligand, however, could potentially undergo reduction. For example, the carboxylate group could be reduced to an alcohol or aldehyde, although this is a challenging transformation typically requiring potent reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com One source suggests that barium 2-ethylhexanoate may act as a reducing agent in the presence of compounds like sodium borohydride (B1222165) or lithium aluminum hydride, leading to the formation of alcohols or aldehydes; however, this is chemically inconsistent as these hydrides are themselves strong reducing agents. numberanalytics.com It is more plausible that the octanoate ligand is the species being reduced.

Table 2: Common Reducing Agents in Organic Chemistry

Reducing Agent Typical Substrates Typical Products Source
Sodium borohydride (NaBH₄) Aldehydes, Ketones Alcohols numberanalytics.com
Lithium aluminum hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic acids Alcohols numberanalytics.com
Hydrogen gas (H₂) Nitro compounds, Alkenes Amines, Alkanes numberanalytics.com

Nucleophilic substitution involves the replacement of one functional group or ligand by a nucleophile, which is an electron-rich species. ksu.edu.saorganic-chemistry.org this compound can participate in substitution reactions where the octanoate anions are displaced by other nucleophiles. The general form of this reaction involves a nucleophile (Nu⁻) attacking the barium center, leading to the displacement of one or both octanoate ligands.

While direct studies on this compound are limited, research on related organobarium compounds highlights their role in substitution chemistry. For instance, aryl barium nucleophiles, generated from barium metal, have been used to perform nucleophilic substitution on hydrosilanes, a reaction difficult to achieve with other Grignard-type reagents. nih.gov This demonstrates the unique reactivity of barium-based reagents. The reactivity in such substitution reactions is influenced by the nature of the nucleophile, the solvent, and the stability of the leaving group. ksu.edu.saorganic-chemistry.org In the case of this compound, the octanoate ion would act as the leaving group.

Kinetic Studies of this compound-Mediated Processes

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the factors that influence them. ubc.ca Research into the kinetics of processes involving this compound has often focused on its role as a catalyst or its thermal decomposition.

This compound and its isomers are used as catalysts in polymerization and esterification reactions. researchgate.net Computational and kinetic studies of barium 2-ethylhexanoate as a catalyst in esterification reactions predict turnover frequencies in the range of 45–50 h⁻¹, which suggests a moderate level of catalytic efficiency. The kinetics of such catalytic processes are crucial for optimizing reaction conditions to maximize yield and efficiency.

While specific kinetic data for this compound are not widely available, studies on other barium compounds, such as the decomposition of barium sulphate, provide a framework for understanding the kinetics of solid-state reactions involving barium salts. rsc.org For example, kinetic studies of barium sulphate decomposition have determined the activation energy and entropy for the reaction, showing that the process is controlled by the desorption of gaseous products from the surface. rsc.org Similar principles would apply to the thermal decomposition of this compound.

Theoretical and Computational Chemistry Approaches to this compound Reactivity

Theoretical and computational chemistry are powerful tools for investigating reaction mechanisms and molecular properties at an atomic level. ucsd.edumdpi.comyoutube.com These methods can elucidate aspects of reactivity that are difficult to probe experimentally, such as the structure of transition states and the influence of electronic effects. escholarship.org

For this compound, computational studies can model its structure and its interactions with other molecules. Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. escholarship.org For example, computational studies on catalysis by barium 2-ethylhexanoate suggest that the coordination of the barium ion to oxygen atoms in the reactants lowers the activation energy of the reaction, thereby increasing the reaction rate.

Molecular dynamics (MD) simulations are another computational technique used to study the dynamic behavior of molecules and their aggregates. rsc.orgmdpi.com MD simulations of cyclopentadienyl (B1206354) complexes of barium, for instance, have provided insights into their liquid-like properties and intermolecular interactions, which are important for their use as precursors in deposition processes. rsc.org Similar simulations could be applied to this compound to understand its behavior in solution or as a stabilizer in polymer matrices. These computational approaches are essential for designing new materials and optimizing chemical processes involving barium compounds. ru.nlacs.org

Complex System Integration and Performance Enhancement with Barium Octanoate

Overbased Barium Complexes and Their Properties

Overbased barium complexes are a unique class of organometallic compounds where the amount of barium present exceeds the stoichiometric quantity required to neutralize the organic acid component. google.com This excess metal is typically incorporated as a finely dispersed carbonate, creating a colloidal system stabilized by the carboxylate molecules. google.comjustia.com These complexes are valued for their high metal content, which can reach up to 40% by weight, and their ability to act as potent acid scavengers. google.com

The resulting products are often viscous, oil-soluble liquids. krahn-uk.com A key property of these complexes, particularly those derived from branched C8 to C10 carboxylic acids, is their characteristically low color, which is a significant advantage in applications where color stability is crucial, such as in polyvinyl chloride (PVC) stabilization. google.com The performance benefits associated with overbased barium salts include low plate-out, excellent color-hold, and long-term heat stability. google.com They are designed to be compatible with other stabilizer components and are often free of phenols to meet modern environmental and health standards. google.com

Preparation Processes for Overbased Barium Carboxylates

The synthesis of overbased barium carboxylates is a multi-step process involving the reaction of a barium source with a carboxylic acid, followed by carbonation. google.com

A typical process includes the following stages:

Mixing and Heating: A mixture of barium hydroxide (B78521) monohydrate and an isomeric mixture of C10 to C15 alcohols is heated in the presence of a solvent. google.comgoogle.com This initial step creates a reactive mixture.

Acid Reaction: A branched carboxylic acid, such as from the C8 to C10 range, is introduced to the heated mixture. This reacts with some of the barium hydroxide, leaving a significant amount of unreacted barium hydroxide dispersed in the medium. google.comgoogle.com The molar ratio of total barium hydroxide to the carboxylic acid is generally high, ranging from approximately 5:1 to 8:1, to ensure a high degree of "overbasing". google.com

Carbonation: Carbon dioxide gas is then passed through the second mixture. The CO2 reacts with the excess barium hydroxide to form finely divided barium carbonate, which becomes stabilized within a micellar structure by the barium carboxylate formed in the previous step. google.comgoogle.com This carbonation step is crucial for creating the overbased complex. It can be facilitated by catalysts, like metal oxides, and promoters, such as higher alcohols or amines. google.com

Filtration and Finishing: The final step involves filtering the reaction mixture to yield a clear, liquid solution of the overbased barium complex. google.com In some processes, a beta-diketone may be used as a reaction promoter during carbonation to produce phenol-free complexes with high metal content. google.com

Application in Polymer Stabilization

Overbased barium carboxylates, including those derived from octanoic acid, are highly effective heat stabilizers for halogen-containing polymers, most notably polyvinyl chloride (PVC). google.comgoogle.com During processing and use, PVC is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl). This process is autocatalytic and leads to discoloration, embrittlement, and loss of mechanical properties.

The primary role of the overbased barium complex is to neutralize the HCl as it is formed, thereby preventing this degradation cascade. researchgate.net The high concentration of basic barium carbonate provides a significant acid-scavenging capacity. google.com These stabilizers offer excellent long-term heat stability and help maintain the initial color of the polymer (color-hold). google.com They are often used in synergistic combinations with other metal salts, such as zinc or cadmium carboxylates, to provide a comprehensive stabilization package that addresses both initial color and long-term stability. researchgate.net The use of these liquid complexes can also improve the processing characteristics of the polymer. google.com

Comparison of Barium Octanoate (B1194180) with Related Carboxylates

Barium octanoate's performance characteristics are best understood in comparison to other commercially significant barium carboxylates, such as barium stearate (B1226849) and barium neodecanoate. Each offers a different balance of properties related to lubricity, heat stability, and physical form.

PropertyThis compoundBarium StearateBarium Neodecanoate
Chemical Formula C16H30BaO4 lookchem.comC36H70BaO4 atamanchemicals.comC20H38BaO4 chemicalbook.com
Typical Physical Form Liquid or used in liquid complexes researchgate.netWhite, fine powder atamanchemicals.comnimbasia.comSolid / Liquid chemicalbook.comnih.gov
Primary Function in PVC Heat stabilizer researchgate.netHeat stabilizer and lubricant atamanchemicals.comsanyigroupct.comHeat stabilizer, often for non-aqueous solubility americanelements.com
Key Characteristics Good for creating liquid, phenol-free stabilizers. google.comProvides excellent lubricity, water repellency, and aids in processing. atamanchemicals.comnimbasia.comUsed in applications requiring high metal content and non-aqueous solubility. americanelements.com
Solubility Soluble in non-polar solvents. sanyigroupct.comInsoluble in water; soluble in hot ethanol (B145695) and other non-polar solvents. sanyigroupct.comSuitable for uses requiring non-aqueous solubility. americanelements.com

Barium Stearate is a salt of a long-chain saturated fatty acid (stearic acid). nimbasia.com Its long hydrocarbon chains give it excellent lubricating properties, making it a dual-function additive in PVC processing, acting as both a stabilizer and a lubricant. atamanchemicals.comsanyigroupct.com It is a white powder and contributes to good early color in PVC applications. atamanchemicals.com

Barium Neodecanoate is derived from neodecanoic acid, a branched-chain carboxylic acid. americanelements.com Like other overbased carboxylates, it is used as a stabilizer. Its branched structure can influence its solubility and compatibility with different polymer matrices and co-stabilizers. americanelements.com

This compound (specifically, Barium 2-ethylhexanoate) is derived from a shorter, branched C8 acid. researchgate.net It is a key component in creating highly effective liquid overbased barium complexes. google.com These liquid stabilizers are often preferred for their ease of handling and incorporation into PVC formulations. While Barium Stearate provides more inherent lubricity due to its long alkyl chain, this compound is crucial for formulating high-metal-content, low-color, liquid stabilization systems. google.comgoogle.com

Role of this compound in Self-Assembly and Supramolecular Structures (e.g., in Ionic Liquids)

The molecular structure of this compound, consisting of a divalent metal cation and two carboxylate anions with medium-length hydrocarbon tails, lends itself to the formation of organized, non-covalent structures through self-assembly. While specific research focusing exclusively on the self-assembly of pure this compound is limited, the principles can be inferred from the behavior of its constituent parts and related systems.

Carboxylate anions, like octanoate, are amphiphilic, possessing a polar head group (-COO⁻) and a non-polar hydrocarbon tail. In solution, such molecules can spontaneously organize to minimize unfavorable interactions between the non-polar tails and a polar solvent. This can lead to the formation of micelles or other aggregate structures. The barium ion (Ba²⁺) acts as a linker or counterion, coordinating with the carboxylate head groups. nih.gov This interaction is fundamental to the structure of overbased complexes, where a core of barium carbonate is stabilized by a surrounding layer of barium carboxylate molecules. justia.com

In the context of ionic liquids (ILs), which are salts that are liquid at low temperatures, the choice of anion and cation determines the physicochemical properties of the solvent. researchgate.net Studies on ionic liquids containing the octanoate anion have shown that the length of the alkyl chain significantly influences properties like viscosity and surface tension. nih.govacs.org An increase in the anion's hydrocarbon chain length generally leads to a decrease in the polar interactions within the ionic liquid. acs.org This demonstrates the octanoate moiety's ability to create non-polar domains and influence the micro-structuring of the liquid.

Although not an ionic liquid itself, this compound's structure suggests it could participate in or promote the formation of supramolecular assemblies. The barium ions can serve as nodes in a coordination network, while the octanoate tails can engage in van der Waals interactions, leading to ordered domains. This behavior is analogous to how other barium compounds, such as barium carbonate, can form complex, self-assembled nanocrystalline structures under specific conditions. schweizerbart.deresearchgate.net Therefore, this compound can be considered a metallic soap with the potential to form lyotropic liquid-crystalline phases or act as a structuring agent in complex formulations.

Future Research Directions in Barium Octanoate Chemistry

Development of Novel Barium Octanoate (B1194180) Derivatives with Tuned Properties

A significant area of future research lies in the creation of new barium octanoate derivatives with precisely controlled properties. By modifying the molecular structure, scientists aim to tailor the compound for specific and demanding applications. This involves two primary strategies:

Mixed-Ligand Complexes: Researchers are investigating the synthesis of mixed-ligand barium complexes. This approach involves incorporating other carboxylates or different types of organic molecules along with the octanoate ligand. The goal is to fine-tune critical properties such as thermal stability, solubility in various media, and catalytic activity. For instance, combining octanoate with aromatic carboxylates could enhance the thermal endurance of the resulting material, while the inclusion of chiral ligands could introduce stereoselectivity in catalytic processes.

Functionalization of the Octanoate Ligand: Another avenue of exploration is the chemical modification of the octanoate chain itself. By introducing functional groups like hydroxyl (-OH), amino (-NH2), or ether (-O-) groups, researchers can alter the polarity, coordination behavior, and reactivity of the molecule. These changes can lead to improved performance in applications such as PVC heat stabilization or as precursors for the synthesis of advanced materials. A key objective of this research is to establish clear structure-property relationships, which would enable the rational design of new derivatives with predictable functionalities.

Exploration of Emerging Catalytic Applications

While this compound is well-established as a PVC stabilizer, its potential as a catalyst in a broader range of chemical reactions is a growing area of interest. The Lewis acidic nature of the barium ion is the driving force behind the exploration of its catalytic capabilities.

Current research is probing its effectiveness in reactions such as:

Transesterification: this compound is being studied as a potential catalyst for transesterification reactions, which are central to the production of biodiesel. Its solubility in organic reaction media could offer advantages over traditional catalysts, potentially leading to higher reaction efficiencies and simplified catalyst separation.

Polymerization: The role of this compound as a coordination catalyst in polymerization reactions is another promising frontier. It has the potential to influence key polymer properties, including stereochemistry and molecular weight distribution. Research in this area is focused on elucidating the catalytic mechanism and expanding the variety of monomers that can be polymerized using barium-based catalysts. The development of well-defined this compound complexes is critical for achieving precise control over the polymerization process.

Advanced Characterization Techniques for In-situ Studies

To gain a more profound understanding of how this compound functions at a molecular level, particularly in its role as a PVC stabilizer and catalyst, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time observation of chemical and physical transformations as they occur under actual reaction conditions.

Some of the key techniques being employed include:

Synchrotron-Based Methods: High-energy X-ray techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD), are powerful tools for examining the local atomic environment and crystalline structure of barium species during processes like the thermal degradation of PVC. These studies are instrumental in clarifying the mechanisms by which this compound neutralizes hydrogen chloride and inhibits the formation of undesirable polyenes.

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are being used to monitor the chemical changes in both the PVC polymer and the this compound stabilizer during processing. By tracking the vibrational signatures of the molecules involved, researchers can identify transient chemical intermediates and analyze the kinetics of the stabilization reactions. These insights are vital for the design and development of more effective and efficient stabilizer systems.

Sustainable Synthesis and Application Methodologies

In alignment with the global push for more environmentally friendly chemical processes, a major focus of future research is the development of sustainable methods for both the synthesis and application of this compound. This encompasses the use of renewable raw materials, the elimination or reduction of harmful solvents, and the adoption of energy-efficient manufacturing processes. tu-darmstadt.de

Key strategies being pursued include:

Bio-Based Feedstocks: Researchers are exploring the use of octanoic acid derived from biomass as a renewable starting material for the synthesis of this compound. Octanoic acid, a fatty acid, can be obtained from various vegetable oils, offering a green alternative to petroleum-based sources. The optimization of extraction and purification processes for bio-based octanoic acid is a critical aspect of this research.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing barium octanoate?

This compound synthesis typically involves the reaction of octanoic acid with barium hydroxide or carbonate under controlled pH and temperature. Key steps include:

  • Purification : Recrystallization from ethanol or acetone to remove unreacted precursors .
  • Characterization :
    • FTIR : Confirm carboxylate coordination (asymmetric stretching at ~1540–1650 cm⁻¹).
    • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250–300°C).
    • Elemental Analysis : Verify Ba²⁺ content (e.g., ICP-OES).
      Experimental protocols should include reproducibility checks, such as triplicate synthesis batches, to ensure consistency .

Basic: How can researchers optimize GC-MS methods for analyzing this compound degradation products?

Derivatization is critical for volatile octanoate analysis:

  • Esterification : Use isobutyl esterification over methyl esters for higher sensitivity (LLOQ: 0.43 μM vs. 8.6 μM) .
  • Mass Fragments : Monitor m/z 127.1 (unlabeled octanoate) and m/z 131.1 (¹³C₄-labeled) to avoid baseline interference .
  • Calibration : Include internal standards (e.g., deuterated octanoate) to correct for matrix effects in biological samples .

Advanced: How should discrepancies between theoretical and experimental octanoate enrichment data be addressed in metabolic studies?

Discrepancies often arise from unaccounted metabolic pathways:

  • Case Study : In stable isotope protocols, plasma octanoate enrichment showed a −28.5% deviation during mixed-nutrient infusion due to lipogenesis from glucose .
  • Mitigation :
    • Control Experiments : Compare labeled vs. unlabeled diets under fasting vs. fed states.
    • Model Adjustments : Incorporate gluconeogenesis and β-oxidation fluxes in metabolic models (e.g., flux balance analysis in Pseudomonas putida) .
    • Validation : Cross-check with alternative tracers (e.g., ¹³C-palmitate) to isolate pathway-specific contributions .

Advanced: What strategies improve the accuracy of kinetic models for octanoate metabolism in hepatic systems?

Hepatic octanoate transport involves rapid membrane partitioning and slow cytosolic transfer:

  • Model Design : Use compartmental models distinguishing extracellular albumin binding, membrane partitioning, and intracellular metabolism. Parameters should reflect concentration-dependent membrane permeability changes (parabolic dependence observed in rat liver studies) .
  • Data Integration : Combine primary perfusion data (e.g., [¹⁴C]-octanoate dilution curves) with secondary NMR or MS-based fluxomics to resolve rate-limiting steps .
  • Validation : Test model predictions against in vivo oxidation rates (e.g., ¹³C₄-octanoate breath tests in NASH studies) .

Advanced: How can researchers resolve contradictions in ethyl octanoate production kinetics during fermentation modeling?

Discrepancies in ethyl octanoate synthesis models (e.g., 145% overestimation in some fermentations) require:

  • Parameter Refinement : Re-evaluate enzyme kinetics (e.g., acyltransferase activity) under varying nitrogen conditions .
  • Dynamic Modeling : Incorporate time-lagged substrate uptake and product inhibition effects observed in Saccharomyces cerevisiae .
  • Sensitivity Analysis : Identify critical variables (e.g., oxygen levels, temperature) causing deviations using tools like Sobol indices .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Hydrolysis Risk : Store in anhydrous conditions (pH >9 accelerates hydrolysis to toxic HBr) .
  • Decomposition : Avoid heating beyond 250°C to prevent toxic NOₓ and HBr emissions .
  • PPE : Use nitrile gloves and fume hoods during synthesis .

Advanced: How does this compound’s coordination chemistry influence its catalytic or material properties?

  • Structural Insights : X-ray diffraction reveals bidentate carboxylate binding, creating polymeric chains that enhance thermal stability .
  • Applications :
    • Catalysis : Ba²⁺ Lewis acidity facilitates esterification reactions (e.g., biodiesel synthesis).
    • Materials : Lamellar structures in thin films improve dielectric properties for electronics.
      Comparative studies with Ca²⁺ or Sr²⁺ octanoate can isolate cation-specific effects .

Advanced: What methodological gaps exist in current octanoate flux analysis, and how can they be addressed?

  • Gaps :
    • Limited resolution of intracellular vs. extracellular octanoate pools in real time.
    • Overreliance on isotopic labeling, which may perturb native metabolism .
  • Solutions :
    • Microfluidics : Enable single-cell flux measurements using optogenetic sensors.
    • Multi-Omics : Integrate proteomics (acyl-CoA synthetase activity) with metabolomics (FadD mutant assays in E. coli) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.